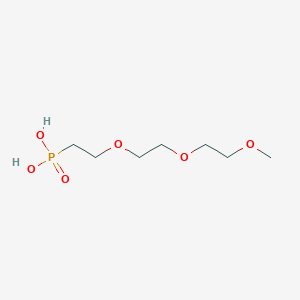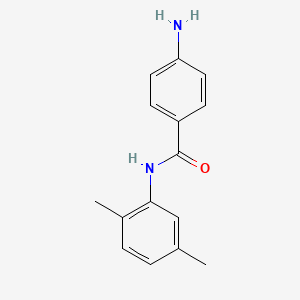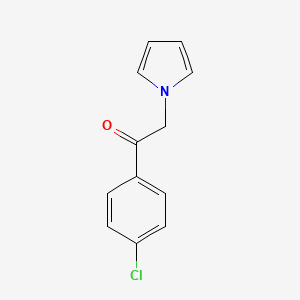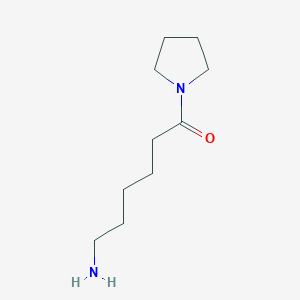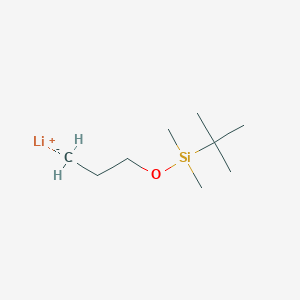
3-T-Butyldimethylsiloxypropyllithium
Descripción general
Descripción
3-T-Butyldimethylsiloxypropyllithium is an organolithium compound with the molecular formula C9H20LiOSi and a molecular weight of 179.28 g/mol . This compound is known for its utility in organic synthesis, particularly in lithiation reactions. It is a solid substance that reacts rapidly with moisture, water, and protic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-T-Butyldimethylsiloxypropyllithium is typically synthesized through the reaction of 3-T-Butyldimethylsiloxypropyl chloride with lithium metal in anhydrous conditions . The reaction is carried out in a suitable solvent such as cyclohexane to maintain the stability of the organolithium compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of moisture and oxygen to prevent decomposition of the product. The compound is often supplied as a solution in cyclohexane to ensure its stability during storage and transportation .
Análisis De Reacciones Químicas
Types of Reactions
3-T-Butyldimethylsiloxypropyllithium undergoes various types of reactions, including:
Substitution Reactions: It can react with organic halides to form new carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Reagents: Organic halides, carbonyl compounds, and other electrophiles.
Conditions: Anhydrous conditions, typically in the presence of a non-protic solvent like cyclohexane.
Major Products
Alcohols: Formed from the addition to carbonyl compounds.
New Carbon-Carbon Bonds: Formed from substitution reactions with organic halides.
Aplicaciones Científicas De Investigación
3-T-Butyldimethylsiloxypropyllithium is widely used in scientific research due to its reactivity and versatility:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Utilized in the modification of biomolecules for research purposes.
Medicine: Employed in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-T-Butyldimethylsiloxypropyllithium involves the nucleophilic attack of the lithium atom on electrophilic centers in organic molecules. This leads to the formation of new carbon-carbon or carbon-oxygen bonds, depending on the nature of the electrophile . The compound’s reactivity is primarily due to the presence of the lithium atom, which acts as a strong nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
n-Butyllithium: Another organolithium compound used in similar reactions but with different reactivity and stability profiles.
tert-Butyllithium: Known for its use in deprotonation reactions, but less stable than 3-T-Butyldimethylsiloxypropyllithium.
Uniqueness
This compound is unique due to its stability in cyclohexane and its ability to form stable carbon-lithium bonds. This makes it particularly useful in reactions requiring precise control over reactivity and selectivity .
Propiedades
IUPAC Name |
lithium;tert-butyl-dimethyl-propoxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21OSi.Li/c1-7-8-10-11(5,6)9(2,3)4;/h1,7-8H2,2-6H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSBBHFTGLNOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)[Si](C)(C)OCC[CH2-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21LiOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97057-70-0 | |
| Record name | 3-(tert-Butyldimethylsiloxy)-1-propyllithium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


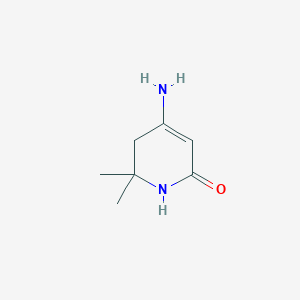
![Ethyl 2-ethylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B3175993.png)

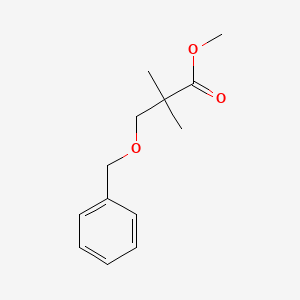
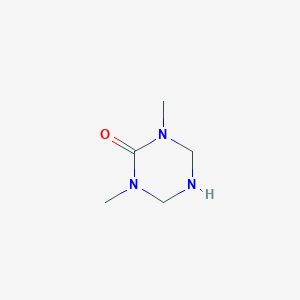
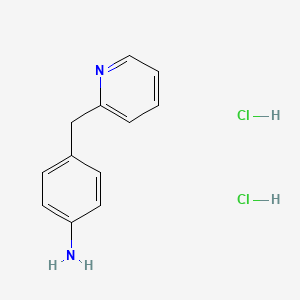

![2,4-Dihydro-1-oxo-1,2,4-triazolo[3,4-C][1,4]benzoxazine](/img/structure/B3176035.png)
![1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3176057.png)
